

Flindersine Alkaloid: A Comprehensive Technical Guide to its Biological Activity Spectrum

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Compound of Interest

Compound Name: *Flindersine*

Cat. No.: *B191242*

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Abstract

Flindersine, a pyranoquinoline alkaloid, has emerged as a promising natural product with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current scientific knowledge regarding the anticancer, antimicrobial, and anti-inflammatory properties of **flindersine**. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the known signaling pathways and experimental workflows.

Introduction

Flindersine (2,2-dimethyl-5H-pyrano[3,2-c]quinolin-5-one) is a naturally occurring alkaloid predominantly found in plants of the Rutaceae family, such as *Flindersia australis* and *Toddalia asiatica*.^[1] Traditionally, plants containing **flindersine** have been used in folk medicine for various ailments. Modern scientific investigation has begun to unravel the molecular mechanisms underlying the therapeutic potential of this compound, revealing a range of biological effects that are of significant interest to the pharmaceutical industry. This guide will systematically explore the multifaceted biological activity of **flindersine**.

Anticancer Activity

While comprehensive studies on **flindersine**'s anticancer activity are still emerging, research on its derivatives, such as 8-methoxy**flindersine**, provides significant insights into its potential as an anticancer agent.

Cytotoxicity and Apoptosis Induction

Studies on 8-methoxy**flindersine** have demonstrated its ability to inhibit the proliferation of human colorectal cancer cells. This effect is attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 1: Anticancer Activity Data for **Flindersine** Derivatives

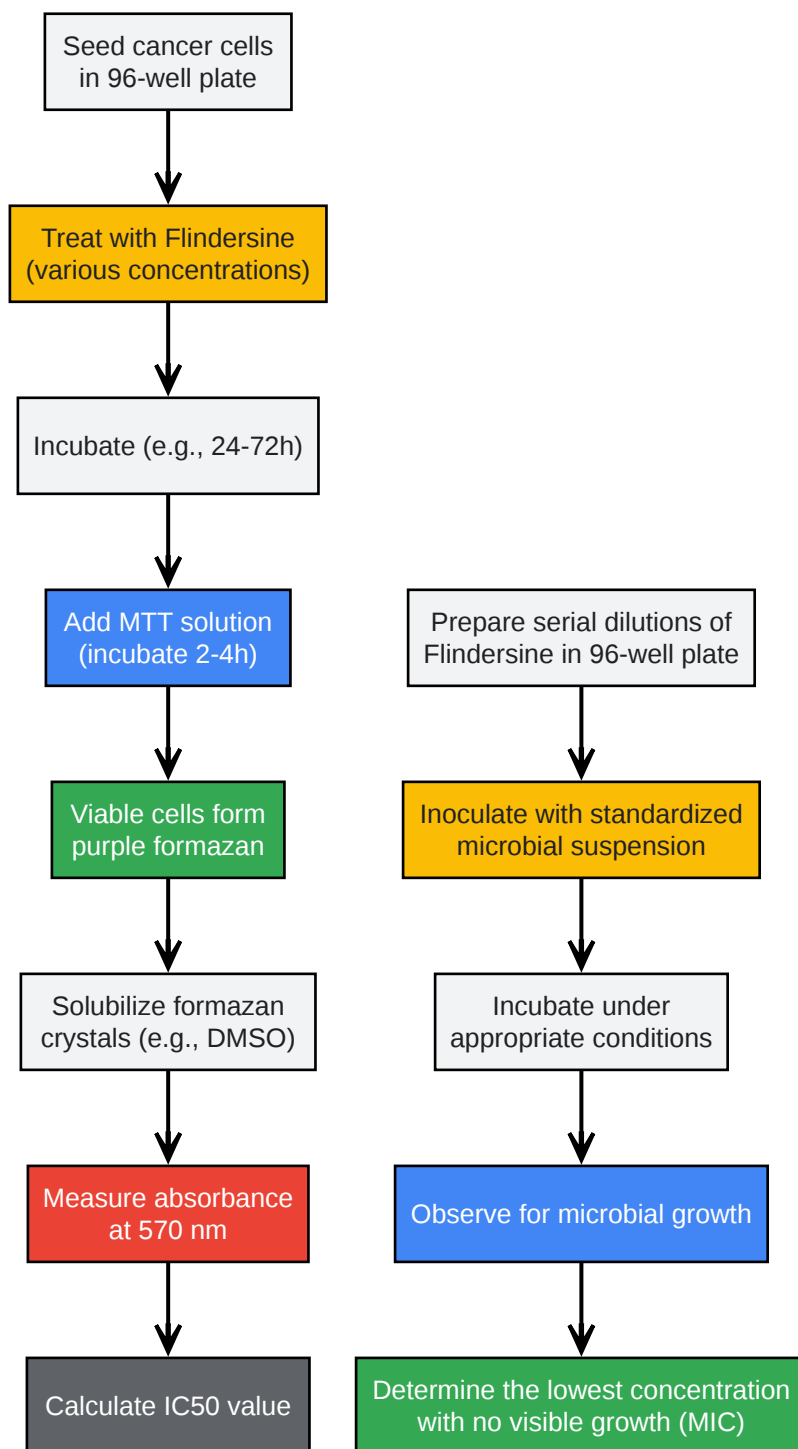
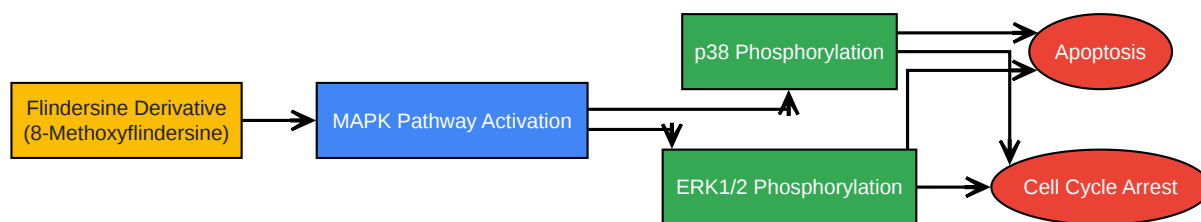
Compound	Cell Line	Assay	IC50 Value	Reference
8-Methoxyflindersine	LoVo (colorectal cancer)	CCK-8	Not explicitly stated	[Source on 8-methoxyflindersine activity]
8-Methoxyflindersine	RKO (colorectal cancer)	CCK-8	Not explicitly stated	[Source on 8-methoxyflindersine activity]

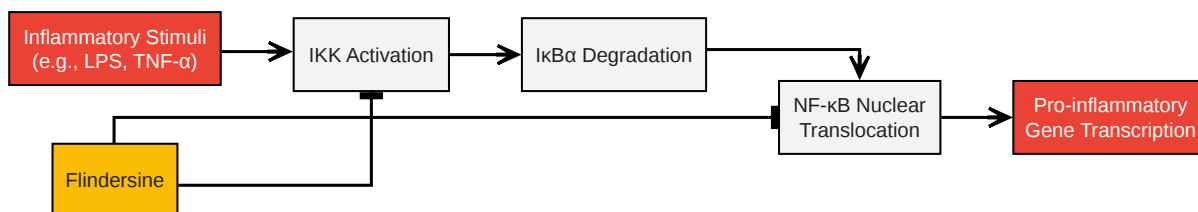
Note: Specific IC50 values for **flindersine** against various cancer cell lines are not yet widely reported in publicly available literature.

Mechanism of Action: Signaling Pathway Modulation

The anticancer effects of **flindersine** derivatives are linked to the modulation of key intracellular signaling pathways.

Research on 8-methoxy**flindersine** has shown that it activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically involving the phosphorylation of p38 and ERK1/2 proteins. This activation is a crucial element in the induction of apoptosis and cell cycle disruption in cancer cells.





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References

- 1. Antibacterial and antifungal activity of Flindersine isolated from the traditional medicinal plant, *Toddalia asiatica* (L.) Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
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